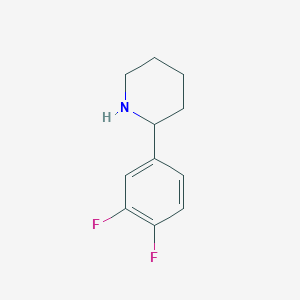

2-(3,4-Difluorophenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

ZXLYENXDZMAUOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Difluorophenyl Piperidine

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The construction of the piperidine ring is a cornerstone of synthesizing 2-(3,4-difluorophenyl)piperidine. A predominant method involves the hydrogenation of corresponding pyridine (B92270) precursors. nih.govresearchgate.net This approach, while common, often requires harsh conditions such as high pressure and temperature, alongside transition metal catalysts. nih.gov The choice of catalyst is crucial; rhodium catalysts have proven effective for synthesizing piperidines with fluorinated groups under milder conditions, though hydrodefluorination can be a competing side reaction. nih.govmdpi.com

Another key strategy is intramolecular cyclization. nih.govmdpi.com This method involves forming the piperidine ring from a linear precursor containing a nitrogen source and reactive sites. Depending on the substrate, this can lead to the formation of either a new carbon-nitrogen or carbon-carbon bond. mdpi.com Various cyclization techniques are employed, including:

Reductive Amination: Iron-catalyzed reductive amination of amino aldehydes or ϖ-amino fatty acids can yield piperidines. mdpi.com

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is another effective method. nih.gov

Aza-Prins Cyclization: This reaction, using N-tosyl homoallylamine and carbonyl compounds with a catalyst like AlCl3, can produce substituted piperidines. organic-chemistry.org

Functionalization of a pre-existing piperidine ring is also a viable approach. researchgate.net This can be achieved through methods like rhodium-catalyzed C-H insertion and cyclopropanation, where the selectivity for functionalizing at different positions (C2, C3, or C4) can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

Installation of the 3,4-Difluorophenyl Moiety

The introduction of the 3,4-difluorophenyl group is a critical step. One common method is the nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine or piperidine precursor. nih.gov For instance, reacting a piperidine derivative with a difluorobenzene compound can install the desired moiety. The reactivity in these substitutions can be influenced by the leaving group on the aromatic ring, with fluorine often being a good leaving group. nih.gov

Another approach involves the use of organometallic reagents. For example, a Grignard reagent derived from 3,4-difluorobromobenzene can be reacted with a suitable electrophilic piperidine precursor. The synthesis of such precursors can involve multiple steps, including the protection of the piperidine nitrogen.

The table below summarizes some of the key reactions for installing the 3,4-difluorophenyl group:

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution | Piperidine, 3,4-Difluoronitrobenzene, Base | This compound |

| Suzuki Coupling | 2-Bromopiperidine (N-protected), 3,4-Difluorophenylboronic acid, Palladium catalyst, Base | N-protected-2-(3,4-Difluorophenyl)piperidine |

| Grignard Reaction | 3,4-Difluorophenylmagnesium bromide, 2-Piperidone (N-protected) followed by reduction | N-protected-2-(3,4-Difluorophenyl)piperidine |

Derivatization Strategies on the Piperidine Nitrogen and Ring Carbons

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom of the piperidine ring is a common site for derivatization.

N-Alkylation can be achieved by reacting this compound with an alkyl halide. researchgate.net The reaction conditions, such as the choice of base and solvent, can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction is typically straightforward and high-yielding.

Substitution Reactions on Piperidine Ring Carbons

Introducing substituents onto the carbon atoms of the piperidine ring allows for further structural diversification. One method involves the stereoselective introduction of substituents at the 3 and 4-positions starting from 2-pyridone. znaturforsch.com This involves N-galactosylation, silylation, and subsequent nucleophilic addition of organometallic reagents. znaturforsch.com

Another strategy is the kinetic resolution of 2-aryl-4-methylenepiperidines by deprotonation using a chiral base, which allows for the synthesis of enantioenriched 2,4-disubstituted piperidines. whiterose.ac.uk The resulting 4-methylene group can be further functionalized. whiterose.ac.uk

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The stereochemistry of this compound can be crucial for its biological activity. Therefore, methods for obtaining enantiomerically pure forms are of great interest.

Stereoselective Synthesis aims to create a specific stereoisomer directly. This can be achieved through various asymmetric synthesis strategies:

Asymmetric Hydrogenation: Using chiral catalysts, such as rhodium or iridium complexes with chiral ligands, for the hydrogenation of a prochiral pyridine precursor can lead to the formation of a single enantiomer of the piperidine product. nih.gov

Enantioselective Cyclization: Chiral catalysts can also be used to control the stereochemistry of intramolecular cyclization reactions. nih.govmdpi.com For example, a chiral copper(II) catalyst has been used in the enantioselective cyanidation of fluorosubstituted amines, which then undergo cyclization to form chiral piperidines. mdpi.com

Chiral Resolution involves separating a racemic mixture of enantiomers. A common method is through the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid. google.com The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. mdpi.comnih.gov

The following table outlines some approaches to obtaining enantiomerically pure this compound:

| Method | Description |

| Asymmetric Hydrogenation | Hydrogenation of a 2-(3,4-difluorophenyl)pyridine (B3264169) precursor using a chiral catalyst. nih.gov |

| Enantioselective Cyclization | Cyclization of a prochiral precursor using a chiral catalyst to form one enantiomer preferentially. mdpi.com |

| Diastereomeric Salt Formation | Reaction of the racemic piperidine with a chiral acid to form diastereomeric salts, which are then separated by crystallization. google.com |

| Chiral HPLC | Separation of the enantiomers of the racemic mixture using a high-performance liquid chromatography column with a chiral stationary phase. mdpi.comnih.gov |

Optimization of Synthetic Pathways and Process Chemistry

For the large-scale synthesis of this compound, optimization of the synthetic route is essential. This involves improving reaction yields, reducing the number of steps, and using more cost-effective and environmentally friendly reagents and conditions.

One area of optimization is the hydrogenation of pyridine precursors, where the development of more active and selective catalysts can lead to milder reaction conditions and reduced by-product formation. nih.govresearchgate.net The use of continuous flow chemistry is also gaining traction as it can offer better control over reaction parameters, leading to higher yields and purity. mdpi.com

Process chemistry also focuses on the scalability and safety of the synthesis. This includes developing robust purification methods, such as crystallization, to obtain the final product with high purity. The choice of solvents and reagents is also carefully considered to minimize waste and ensure a safe and efficient process. For instance, in the synthesis of fluorinated pyridines, the reaction conditions, including the choice of solvent and catalyst, can be optimized to maximize the yield of the desired product. google.com

Advanced Structural Elucidation and Conformational Analysis of 2 3,4 Difluorophenyl Piperidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for confirming the covalent structure and determining the three-dimensional arrangement of atoms in 2-(3,4-difluorophenyl)piperidine and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed stereochemistry of piperidine (B6355638) derivatives in solution. nih.govnih.govnih.govacs.org The piperidine ring typically adopts a low-energy chair conformation. The orientation of the 2-(3,4-difluorophenyl) group, whether axial or equatorial, profoundly influences the chemical shifts (δ) and coupling constants (J) of the piperidine ring protons.

In ¹H NMR spectra, the proton at C2 (the benzylic proton) is of particular diagnostic importance. An equatorial 2-substituent is generally favored to minimize steric interactions. When the C2-proton is axial, it exhibits large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the axial protons at C3 and C6, and smaller axial-equatorial (J_ax-eq) couplings (typically 2-5 Hz). Conversely, an equatorial C2-proton would show small J_eq-ax and J_eq-eq couplings. For the parent piperidine molecule, protons at C2/C6 resonate around 2.79 ppm, while those at C3/C5 and C4 are found near 1.58 and 1.46 ppm, respectively. chemicalbook.com The introduction of the difluorophenyl group at C2 is expected to shift the C2-proton signal downfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals. nih.gov For instance, an HMBC spectrum would show correlations between the protons of the difluorophenyl ring and the C2 and C3 carbons of the piperidine ring, confirming their connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities, providing definitive evidence for the relative stereochemistry, such as the cis or trans relationship between substituents. researchgate.net

The presence of fluorine atoms on the phenyl ring introduces further complexity and diagnostic utility. ¹⁹F NMR spectroscopy is used to confirm the fluorine substitution pattern. rsc.org Furthermore, through-space coupling between the fluorine atoms and nearby protons on the piperidine ring can sometimes be observed, providing valuable conformational constraints. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Arylpiperidine Ring System Note: These are typical values and can vary based on solvent, concentration, and other substituents.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 3.0 - 3.5 (methine) | 60 - 65 |

| 3 | 1.6 - 2.0 (axial), 1.8 - 2.2 (equatorial) | 25 - 30 |

| 4 | 1.4 - 1.8 (axial), 1.6 - 1.9 (equatorial) | 24 - 28 |

| 5 | 1.4 - 1.8 (axial), 1.6 - 1.9 (equatorial) | 25 - 30 |

| 6 | 2.6 - 3.0 (axial), 3.0 - 3.4 (equatorial) | 45 - 50 |

| N-H | 1.5 - 2.5 (broad singlet) | - |

Infrared (IR) and Mass Spectrometry (MS) for Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorptions. A notable feature is the N-H stretching vibration, which typically appears as a moderate-intensity band in the 3300-3500 cm⁻¹ region for secondary amines. chemicalbook.com The C-H stretching vibrations of the piperidine ring's methylene (B1212753) groups are observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl ring appear above 3000 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. nih.gov In Electron Ionization (EI) MS, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₁H₁₃F₂N). A key fragmentation pathway for 2-substituted piperidines is alpha-cleavage, where the bond between C2 and C3 breaks. libretexts.orgchemguide.co.uk This would lead to the loss of the C₅H₁₀ portion of the ring, resulting in a stable iminium cation containing the difluorophenyl group. Another common fragmentation involves the loss of the entire difluorophenyl group, leading to a fragment ion corresponding to the piperidinyl cation. The presence of fluorine atoms results in characteristic isotopic patterns that can aid in fragment identification. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| IR Spectroscopy | N-H Stretch | ~3350 cm⁻¹ (medium) |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ (strong) | |

| Aromatic C-H Stretch | 3030-3070 cm⁻¹ (variable) | |

| C-F Stretch | 1100-1300 cm⁻¹ (strong) | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 197 |

| Alpha-cleavage | Loss of difluorophenyl group (m/z = 84) | |

| Benzylic cleavage | Fragment [M - H]⁺ (m/z = 196) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule.

Crystal Structure Determination and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. For piperidine derivatives, crystallographic studies almost universally confirm a chair conformation for the six-membered ring, as this minimizes torsional and steric strain. nih.goved.ac.uk The 2-aryl substituent typically occupies an equatorial position to avoid 1,3-diaxial interactions, which would be sterically unfavorable. rsc.org However, in some highly substituted or sterically constrained systems, boat or twist-boat conformations have been observed. rsc.org In a crystal structure of this compound, one would expect to find the piperidine ring in a chair conformation with the difluorophenyl group in an equatorial orientation. rsc.orgnih.gov

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit distinct physical properties. These different crystal forms are characterized by different unit cell parameters and space groups, arising from different molecular packing and intermolecular interactions. researchgate.netnih.gov

Table 3: Crystallographic Data for Representative Piperidine Derivatives

| Compound | Piperidine Conformation | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Piperidine | Chair | Orthorhombic | Pbca | ed.ac.uk |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | Orthorhombic | P2₁2₁2₁ | nih.gov |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Chair | Monoclinic | P2₁/n | nih.gov |

| (3S,5S)-N-Boc-3-methyl-5-phenyl-spiro[piperidine-4,1'-cyclopropane]-2-carboxylate | Boat | Monoclinic | P2₁ | rsc.org |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. For this compound, the secondary amine group is a key hydrogen bond donor. In the solid state, it is expected to form N-H···N hydrogen bonds, linking molecules into chains or more complex networks. ed.ac.ukresearchgate.net This is a dominant interaction seen in the crystal structure of unsubstituted piperidine. ed.ac.uk

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal packing. These include weak C-H···O, C-H···N, and C-H···π interactions. researchgate.netresearchgate.net In the case of this compound, the fluorine atoms can act as weak hydrogen bond acceptors. While the C-H···F interaction is generally considered weak and less directional than conventional hydrogen bonds, its cumulative effect can significantly influence crystal packing. researchgate.neted.ac.uk The analysis of these interaction networks, often visualized through Hirshfeld surface analysis, is essential for understanding the forces that dictate the crystal architecture. nih.gov

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the structure and predict the relative energies of different conformers. nih.govnih.gov

A key application is to determine the energy difference between conformers where the 2-(3,4-difluorophenyl) group is in an axial versus an equatorial position. These calculations typically confirm the experimental observation that the equatorial conformer is significantly more stable. researchgate.net Computational models can also predict the preferred rotational orientation (torsion angle) of the phenyl ring relative to the piperidine ring.

Furthermore, computational studies on fluorinated piperidines have shown that factors like charge-dipole interactions, hyperconjugation, and solvent effects play a major role in determining conformational preferences. nih.govresearchgate.netnih.govd-nb.inforesearchgate.net For example, DFT calculations using a polarizable continuum model (PCM) can simulate the effect of different solvents on the conformational equilibrium, revealing that polar solvents can stabilize more polar conformers. nih.govd-nb.info Comparing the computationally optimized geometry with an experimentally determined X-ray structure can provide insights into the effects of crystal packing forces on the molecular conformation. researchgate.net These theoretical approaches are not only crucial for interpreting experimental data but also for predicting the structural properties of novel derivatives. nih.govacs.org

Molecular Mechanics and Quantum Chemical Calculations for Preferred Conformations

The determination of the most stable three-dimensional arrangement of this compound relies heavily on computational chemistry. Molecular mechanics (MM) and more rigorous quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools to predict the preferred conformations and their relative energies.

For 2-arylpiperidines, the piperidine ring typically adopts a chair conformation to minimize torsional strain. The aryl substituent at the C2 position can be oriented in either an axial or equatorial position. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions.

DFT calculations are employed to obtain the optimized geometries and relative energies of the possible conformers. These calculations can predict whether the equatorial or axial conformer is energetically favored. The results of such calculations typically include the Gibbs free energy of activation for the interconversion between different conformations, providing insight into the molecule's flexibility. For instance, in related systems, the Gibbs energy of activation for the rotation of a Boc group on the piperidine nitrogen has been calculated to be around 55 kJ/mol at 195 K. acs.org

Below is a hypothetical data table summarizing the likely preferred conformations of this compound based on general principles from studies on analogous 2-arylpiperidines.

| Conformer | Aryl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair-Axial | Axial | 0.00 | C6-N1-C2-C(Aryl) ≈ ±60 |

| Chair-Equatorial | Equatorial | 0.5 - 1.5 | C6-N1-C2-C(Aryl) ≈ ±180 |

| Twist-Boat | - | > 3.0 | - |

Note: This table is illustrative and based on findings for similar 2-arylpiperidines. Specific values for this compound would require dedicated computational studies.

Intramolecular Interactions (e.g., C-F···H-N Hydrogen Bonding)

A significant feature in the structural analysis of fluorinated organic molecules is the potential for intramolecular hydrogen bonding involving fluorine. In this compound, a hydrogen bond can form between the hydrogen atom on the piperidine nitrogen (N-H) and one of the fluorine atoms on the phenyl ring (C-F). This type of interaction is designated as a C-F···H-N hydrogen bond.

The existence and strength of such hydrogen bonds can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. mdpi.com In NMR spectroscopy, the presence of a through-space coupling (¹hJFH) between the fluorine and the N-H proton provides direct evidence for the hydrogen bond. mdpi.comrsc.org

Theoretical methods like DFT can be used to characterize the geometry and energetics of the C-F···H-N bond. Parameters such as the H···F distance and the N-H···F angle are calculated for the optimized conformers. A shorter distance and an angle closer to 180° generally indicate a stronger interaction. Studies on related fluorinated compounds, such as 2,6-bis(2,6-difluorophenyl)piperidine systems, have provided evidence for three-center C-F···H-N intramolecular hydrogen bonding, where the N-H proton interacts with two fluorine atoms. acs.org In such cases, X-ray crystallography revealed short contacts between the axial amino hydrogen and two fluorine atoms. acs.org

The presence of the 3,4-difluoro substitution pattern in this compound suggests that the fluorine at the ortho position (C3) would be the primary candidate for forming an intramolecular hydrogen bond with the N-H group of the piperidine ring.

The following table provides hypothetical data on the C-F···H-N intramolecular hydrogen bond in the preferred axial conformation of this compound, based on typical values found in the literature for similar interactions.

| Interaction Type | Donor-Acceptor Atoms | H···F Distance (Å) | N-H···F Angle (°) | Calculated Interaction Energy (kcal/mol) |

| Intramolecular H-Bond | N-H ··· F-C(3') | 2.1 - 2.5 | 110 - 140 | 0.5 - 2.0 |

Note: This table is illustrative. The actual parameters would depend on the specific geometry of the lowest energy conformer of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3,4 Difluorophenyl Piperidine Analogues

Influence of the 3,4-Difluorophenyl Substitution Pattern on Biological Activity

The 3,4-difluorophenyl group is a key structural feature in many biologically active piperidine (B6355638) derivatives. The position and nature of substituents on this aromatic ring can significantly impact the compound's interaction with biological targets.

Research into various piperidine derivatives has highlighted the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in a series of 3-phenylpiperidine-2,6-diones, a fluorophenyl derivative demonstrated moderate antiviral activity against both coxsackievirus B2 (CVB-2) and herpes simplex virus-1 (HSV-1). nih.gov The presence and position of the fluorine atoms can influence the electronic properties of the phenyl ring, affecting how it binds to a receptor. The electron-withdrawing nature of fluorine can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions, which are critical for receptor binding.

In the context of dopamine (B1211576) transporter (DAT) inhibitors, analogues with a bis(4-fluorophenyl)methylsulfinyl group have been investigated. nih.gov While this specific example doesn't feature a 2-(3,4-difluorophenyl)piperidine, it underscores the recurring theme of fluorine substitution on a phenyl ring attached to a piperidine or related heterocyclic scaffold to achieve desired pharmacological effects. The difluoro substitution pattern is often employed to enhance metabolic stability and modulate receptor affinity.

Furthermore, studies on other substituted phenethylamines, a broader class that includes phenylpiperidines, have shown that the substitution on the phenyl ring is a critical determinant of their pharmacological profile, which can range from stimulant to hallucinogenic effects. wikipedia.org

Impact of Substituents on the Piperidine Ring and N-Substituents

Modifications to the piperidine ring itself, as well as the substituent on the nitrogen atom, are pivotal in fine-tuning the pharmacological profile of this compound analogues.

The piperidine ring can be substituted at various positions. For example, the introduction of a hydroxyl group on the piperidine ring has been shown to have a synergistic influence on the antioxidant properties of some piperidine analogues. ajchem-a.com In a study of 4-hydroxypiperidine (B117109) derivatives, various phenacyl substituents led to a range of effects on blood pressure and smooth muscle contractions. nih.gov

The substituent on the piperidine nitrogen (N-substituent) plays a crucial role in determining the molecule's interaction with its target. For instance, in a series of dopamine D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold, the nature of the N-substituent was a key factor in achieving high binding affinity. nih.gov Similarly, research on other piperidine-containing compounds has demonstrated that varying the N-substituent can drastically alter receptor selectivity and functional activity. For example, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine (B1678402) ring with a piperidine ring significantly influenced affinity for the sigma-1 receptor. nih.gov

The size and nature of the N-substituent can also impact metabolic stability. Large, lipophilic N-substituents may be more susceptible to metabolism by cytochrome P450 enzymes.

Stereochemical Requirements for Receptor Binding and Functional Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor for its interaction with chiral biological targets like receptors and enzymes. For this compound, the carbon at the 2-position of the piperidine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be highly potent, while the other may be less active or even have a different, sometimes undesirable, effect. This is because the binding pockets of receptors are themselves chiral and will interact preferentially with one enantiomer over the other.

Studies on related 4-phenylpiperidine (B165713) analgesics have demonstrated that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov In one case, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-enantiomer, highlighting the strict stereochemical requirements for receptor binding. nih.gov This underscores the importance of synthesizing and testing individual enantiomers of this compound analogues to identify the more active stereoisomer.

Modulation of Key Pharmacokinetic Attributes

Beyond biological activity, the physicochemical properties of a drug molecule are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability Considerations (e.g., in vitro microsomal stability)

The metabolic stability of a drug determines its half-life in the body. The piperidine ring and the phenyl ring are both potential sites of metabolism. The introduction of fluorine atoms, as in the 3,4-difluorophenyl group, can block potential sites of metabolism, thereby increasing the metabolic stability of the compound.

In vitro microsomal stability assays are commonly used to assess the metabolic stability of drug candidates. nih.gov For example, a study on piperidine-derived amide inhibitors of soluble epoxide hydrolase showed that the inclusion of deuterium (B1214612) atoms, another strategy to improve metabolic stability, significantly increased the half-lives of the compounds in both human and rat liver microsomes. nih.gov Similarly, piperidine analogues with a bis(4-fluorophenyl)methylsulfinyl group showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov

Pharmacophore Identification and Molecular Determinants of Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound analogues is essential for designing new compounds with improved activity and selectivity.

Based on the available information, a putative pharmacophore for this class of compounds would likely include:

A basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the receptor binding pocket.

The 3,4-difluorophenyl group , which likely engages in hydrophobic and/or aromatic stacking interactions with the receptor. The fluorine atoms may also participate in hydrogen bonding or other specific interactions.

The spatial relationship between the basic nitrogen and the aromatic ring, which is defined by the piperidine scaffold and its conformation.

Computational modeling and techniques like pharmacophore-based virtual screening can be employed to refine this model and identify novel, potent inhibitors. nih.gov For instance, in a study on histamine H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for dual activity. nih.gov

Pharmacological and Biological Evaluation of 2 3,4 Difluorophenyl Piperidine Derivatives: in Vitro and Preclinical Models

Target Identification and Receptor Binding Studies

Sigma (σ1 and σ2) Receptor Affinity and Selectivity

Derivatives of the piperidine (B6355638) scaffold have been extensively investigated for their affinity towards sigma receptors (σR), which are unique intracellular proteins. The two primary subtypes, σ1R and σ2R, are implicated in a range of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer.

Research into piperidine-based compounds has revealed that the nature of the substituents on the piperidine ring and the attached pharmacophores are critical for sigma receptor affinity and selectivity. nih.gov While specific binding data for 2-(3,4-difluorophenyl)piperidine itself is not extensively detailed in the reviewed literature, studies on structurally related molecules provide valuable insights. For instance, certain N-substituted piperidine derivatives have demonstrated high affinity for the σ1 receptor. One such study reported a potent σ1 receptor ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a Ki value of 3.2 nM, which is comparable to the reference antagonist haloperidol (B65202) (Ki = 2.5 nM). rsc.org

Further investigations into phenoxyalkylpiperidines have highlighted the importance of substitution on the piperidine ring for σ1 and σ2 receptor binding. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines have shown high affinity for the σ1 subtype, with Ki values in the low nanomolar range (0.89–1.49 nM). uniba.it Conversely, moderate to low affinities for the σ2 receptor were generally observed for this class of compounds, with Ki values ranging from 52.3 to 809 nM. uniba.it The presence of a p-chloro or p-methoxy group on the phenoxy moiety also influences affinity, with the more hydrophobic chloro-substituted derivatives often exhibiting slightly higher affinity for the σ1 receptor. uniba.it

Although direct data is sparse, the established structure-activity relationships (SAR) for piperidine-based sigma receptor ligands suggest that the 3,4-difluorophenyl substitution in this compound would likely confer significant affinity for sigma receptors, with the potential for subtype selectivity depending on other substitutions on the piperidine core.

Table 1: Sigma Receptor Binding Affinities for Representative Piperidine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 nM | rsc.org |

| Haloperidol (Reference) | σ1 | 2.5 nM | rsc.org |

| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89–1.49 nM | uniba.it |

| Phenoxyalkylpiperidines | σ2 | 52.3–809 nM | uniba.it |

Opioid Receptor (µ, κ, δ) Ligand Profiling and Functional Assays

The opioid receptor system, comprising the mu (µ), kappa (κ), and delta (δ) subtypes, is a critical target for analgesics. nih.gov Piperidine-based structures, notably the 4-anilidopiperidine core of fentanyl and its analogues, are well-established pharmacophores for the µ-opioid receptor (MOR). mdpi.complos.org The interaction is typically characterized by an ionic bond between the protonated piperidine nitrogen and a conserved aspartate residue in the receptor. mdpi.com

Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has identified potent antagonists for both µ and κ opioid receptors. ebi.ac.uk These studies underscore the importance of a lipophilic binding site distal to the nitrogen for interaction with both receptor subtypes. ebi.ac.uk The introduction of a 2,6-dimethyltyrosine moiety in place of the 3-hydroxyphenyl group in other piperidine analogues has led to compounds with a favorable balance of binding affinity at MOR and DOR, with several derivatives showing improved potency at MOR compared to morphine. nih.gov

Furthermore, the development of mixed opioid receptor ligands, such as MOR agonists/DOR antagonists, is an active area of research aiming to produce analgesics with reduced side effects. nih.gov Piperidine and piperazine (B1678402) analogues have been synthesized that exhibit this dual activity profile. nih.gov Given the established role of the piperidine scaffold in opioid receptor modulation, it is plausible that this compound derivatives could be profiled for their affinity and functional activity at µ, κ, and δ receptors. The difluorophenyl moiety would be expected to influence the lipophilicity and electronic nature of the molecule, potentially leading to novel selectivity and functional profiles.

Table 2: Opioid Receptor Binding Affinities for Representative Piperidine Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Efficacy (EC50) | Reference |

|---|---|---|---|---|

| Fentanyl Analogues | µ | Varies (Sub-nM to µM) | Agonist | mdpi.complos.org |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | µ, κ | Potent Antagonists | Antagonist | ebi.ac.uk |

| Piperidine analogues with 2,6-L-dimethyltyrosine | µ, δ | Balanced Affinity | MOR Agonist/DOR Antagonist | nih.gov |

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor has been validated as a key target in the treatment of migraine. A notable derivative of this compound, telcagepant (B1682995) (MK-0974), has been identified as a potent and orally bioavailable CGRP receptor antagonist.

The chemical name for this derivative is N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide. In vitro binding assays have demonstrated that this compound is a highly potent antagonist of the human CGRP receptor, with a reported Ki value of 0.77 nM. It also shows high affinity for the rhesus CGRP receptor (Ki = 1.2 nM). The potency-enhancing effect of the 2,3-difluorophenyl group was highlighted in extensive structure-activity relationship studies.

Preclinical pharmacodynamic studies in rhesus monkeys, measuring capsaicin-induced changes in dermal blood flow, confirmed the in vivo activity of this derivative. It produced a concentration-dependent inhibition of the vasodilation caused by the release of endogenous CGRP.

Table 3: CGRP Receptor Binding Affinity for a this compound Derivative

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974) | Human CGRP | 0.77 nM | |

| N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974) | Rhesus CGRP | 1.2 nM |

Dopamine (B1211576) D4 Receptor (D4R) Binding Characteristics

The dopamine D4 receptor (D4R) is a G-protein coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It is a target for the development of treatments for various central nervous system disorders. Research has led to the discovery of a novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists.

Structure-activity relationship studies have identified compounds with exceptional binding affinity for the D4 receptor. For example, one derivative in this series demonstrated a Ki value of 0.3 nM and showed remarkable selectivity (over 2000-fold) against other dopamine receptor subtypes (D1, D2, D3, and D5). Another study on 3,3-difluoro- and 4,4-difluoropiperidine ethers as D4 antagonists reported that a 3,4-difluorophenoxy derivative was the most potent in its series with a Ki of 5.5 nM. In contrast, initial compounds with a p-fluoro or 3,4-difluoro substitution on a different part of the molecule showed more modest D4R binding, with Ki values ranging from 140 to 320 nM.

These findings highlight that the difluorophenylpiperidine scaffold is a key component for achieving high-affinity and selective D4 receptor antagonists.

Table 4: Dopamine D4 Receptor Binding Affinities for Difluoropiperidine Derivatives

| Compound/Derivative Class | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|

| 4,4-difluoropiperidine ether derivative (14a) | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | |

| 3,4-difluorophenoxy derivative | 5.5 nM | Not specified | |

| p-fluoro and 3,4-difluoro derivatives | 140 - 320 nM | Not specified |

Tachykinin (NK-1, NK-2) Receptor Antagonism

The tachykinin receptors, including NK-1 and NK-2, are involved in inflammatory processes and pain transmission. Antagonists of these receptors have therapeutic potential for a range of conditions. drugs.comguidetopharmacology.org Studies have shown that compounds incorporating a piperidine ring can exhibit selectivity for the NK-1 receptor over NK-2 and other receptor types. wikipedia.org

While direct data on this compound is limited, research on structurally similar compounds with a 3,4-dichlorophenyl moiety provides valuable insights. For instance, a series of spiro-substituted piperidines were synthesized and evaluated for their affinity at NK-1 and NK-2 receptors. One compound from this series, YM-44778, demonstrated high and well-balanced affinity for both NK-1 and NK-2 receptors, with IC50 values of 18 nM and 16 nM, respectively. nih.gov This compound also showed potent antagonistic activity in isolated tissue preparations. nih.gov

Another study focused on (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines and reported potent NK-1 receptor antagonistic activity, with some derivatives inhibiting substance P-induced contractions in guinea pig ileum with IC50 values in the nanomolar range. nih.gov These findings suggest that the substitution pattern on the phenyl ring attached to the piperidine core is a key determinant of affinity and activity at tachykinin receptors. The bioisosteric replacement of the chloro atoms with fluorine in a 3,4-difluorophenyl)piperidine framework could therefore be a promising strategy for developing novel NK-1 and/or NK-2 receptor antagonists.

Table 5: Tachykinin Receptor Affinities for Dichlorophenylpiperidine Derivatives

| Compound | Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| YM-44778 | NK-1 | 18 nM | nih.gov |

| YM-44778 | NK-2 | 16 nM | nih.gov |

| (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidine derivatives | NK-1 | ~10-9 M | nih.gov |

Serotonin (B10506) (5-HT2A) Receptor Antagonism

The serotonin 5-HT2A receptor is a key target for a variety of therapeutic agents, including atypical antipsychotics and potential treatments for other neuropsychiatric disorders. wikipedia.orgmdpi.com The piperidine scaffold is a common feature in many 5-HT2A receptor antagonists.

Research has explored various derivatives of piperidine for their 5-HT2A receptor binding characteristics. One study investigated [18F]fluorophenylsulfonyl- and [18F]fluorophenylsulfinyl-piperidines for their potential as PET imaging agents for 5-HT2A receptors. Within this work, 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine was synthesized and found to possess high affinity for the 5-HT2A receptor, with a Ki value of 1.9 ± 0.6 nM. nih.gov

Another selective 5-HT2A receptor antagonist that incorporates a fluorophenylethylpiperidine moiety is M100907 (R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidinemethanol). nih.gov This compound is widely used as a research tool to investigate the role of 5-HT2A receptors.

More recently, the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT2A receptor agonists has been reported. acs.orgnih.gov One of these compounds, LPH-5, displayed a Ki value of 1.3 nM for the 5-HT2A receptor. acs.org These findings underscore that the substitution pattern on both the phenyl and piperidine rings is crucial in determining not only the affinity but also the functional activity (agonist versus antagonist) at the 5-HT2A receptor. The 3,4-difluoro substitution on the phenyl ring of this compound would likely influence its binding to the 5-HT2A receptor, and further derivatization could lead to potent and selective antagonists.

Table 6: Serotonin 5-HT2A Receptor Binding Affinities for Representative Piperidine Derivatives

| Compound | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|

| 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine | 1.9 ± 0.6 nM | Antagonist | nih.gov |

| M100907 | Not specified | Antagonist | nih.gov |

| LPH-5 (a 2,5-dimethoxyphenylpiperidine) | 1.3 nM | Agonist | acs.org |

Other Neurotransmitter Systems (e.g., Monoamine Transporters: DAT, NET, SERT)

The interaction of this compound derivatives with monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), represents a significant area of pharmacological investigation. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior.

Research into piperidine-based compounds has revealed a wide spectrum of activity at these transporters. The specific substitution patterns and stereochemistry of the piperidine ring play a pivotal role in determining both the potency and selectivity of these derivatives for DAT, NET, and SERT. utmb.eduutmb.edu For instance, studies on 3,4-disubstituted piperidines have shown that stereoisomers can exhibit differential selectivity. Specifically, (-)-cis analogues have been reported to be selective for DAT/NET, while (-)-trans and (+)-cis isomers tend to be selective for SERT or SERT/NET. utmb.edu

While specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound itself against DAT, NET, and SERT are not extensively documented in publicly available literature, the existing data on related piperidine and piperazine derivatives allow for informed hypotheses about its potential activity profile. It is plausible that this compound derivatives could be engineered to act as selective inhibitors or as broad-spectrum inhibitors of monoamine transporters, depending on the other structural features incorporated into the molecule. utmb.edu The development of such compounds could be valuable for creating research tools to probe the function of these transporters and may hold therapeutic potential for a variety of neurological and psychiatric disorders. nih.gov

Enzyme Inhibition and Modulation

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for pain, inflammation, and anxiety. The piperidine and piperazine structural motifs have been effectively utilized in the design of covalent FAAH inhibitors. nih.gov

Piperidine and piperazine-based ureas and carbamates have been shown to act as effective carbamoylating agents of FAAH's catalytic serine residue (Ser241). The cyclic nature of the piperidine/piperazine moiety is thought to contribute to the inhibitory mechanism by inducing a conformational distortion of the urea (B33335) or carbamate (B1207046) functionality within the FAAH active site, which in turn facilitates the covalent modification of the enzyme. nih.gov

Table 1: FAAH Inhibitory Activity of Representative Piperidine Carbamate Derivatives

| Compound | Linker Length | Indole (B1671886) Substituent | FAAH IC₅₀ (nM) |

| Phenyl 4-[(indol-1-yl)methyl]piperidine-1-carboxylate | 1 | None | 130 |

| Phenyl 4-[(indol-1-yl)ethyl]piperidine-1-carboxylate | 2 | None | 40 |

| Phenyl 4-[(indol-1-yl)propyl]piperidine-1-carboxylate | 3 | None | 120 |

| Phenyl 4-[(indol-1-yl)butyl]piperidine-1-carboxylate | 4 | None | 40 |

| Phenyl 4-[(5-fluoroindol-1-yl)ethyl]piperidine-1-carboxylate | 2 | 5-Fluoro | 42 |

| Phenyl 4-[(5-chloroindol-1-yl)ethyl]piperidine-1-carboxylate | 2 | 5-Chloro | 160 |

Note: The data in this table is derived from studies on phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates and is intended to illustrate the structure-activity relationships of piperidine-based FAAH inhibitors. nih.gov The activity of this compound derivatives may vary.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. While the majority of known DHFR inhibitors are based on scaffolds that mimic the natural substrate, folic acid, recent research has explored novel chemical classes, including those incorporating a piperidine moiety. researchgate.netresearchgate.net

A recent study investigated a series of 4-piperidine-based thiosemicarbazones for their inhibitory activity against DHFR. These compounds exhibited potent inhibition, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net The most active derivative in this series highlighted the potential of the piperidine scaffold as a platform for developing new DHFR inhibitors.

Although direct evidence of this compound derivatives as DHFR inhibitors is not available in the current literature, the findings from related piperidine-containing compounds suggest that this is a plausible area for future investigation. The 3,4-difluorophenyl group could potentially engage in favorable interactions within the enzyme's active site, and the piperidine ring provides a versatile scaffold for further structural modifications to optimize potency and selectivity.

Table 2: DHFR Inhibitory Activity of Representative 4-Piperidine-Based Thiosemicarbazones

| Compound ID | Substitution on Thiosemicarbazone | DHFR IC₅₀ (µM) |

| 5a | 4-phenyl | 35.60 ± 0.65 |

| 5d | 4-(4-chlorophenyl) | 24.80 ± 0.45 |

| 5g | 4-(4-fluorophenyl) | 29.50 ± 0.54 |

| 5p | 4-(3,4-dichlorophenyl) | 13.70 ± 0.25 |

| 5s | 4-(4-nitrophenyl) | 47.30 ± 0.86 |

Note: The data in this table is derived from a study on 4-piperidine-based thiosemicarbazones and is presented to illustrate the potential of piperidine derivatives as DHFR inhibitors. researchgate.net The activity of this compound derivatives may differ.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a significant role in the metabolism of signaling lipids, particularly epoxyeicosatrienoic acids (EETs). Inhibition of sEH has been pursued as a therapeutic strategy for hypertension, inflammation, and pain. Piperidine-containing compounds have been identified as potent inhibitors of this enzyme. nih.govacgpubs.org

Research has shown that piperidine-derived amides can exhibit excellent inhibitory potency against human sEH. For example, a chromen-2-amide derivative featuring a benzyl (B1604629) piperidine moiety on the amide side was identified as a novel lead structure with an IC₅₀ of 1.75 µM. acgpubs.org In another study, a series of piperidine-derived amide inhibitors of human sEH were developed, with some analogs demonstrating low nanomolar potency. nih.gov

Structure-activity relationship studies have indicated that substitutions on both the piperidine ring and the appended aromatic moieties can significantly impact sEH inhibitory activity. For instance, fluorination at the para position of a phenyl ring was found to slightly lower the potency of some piperidine-derived amide inhibitors. nih.gov This suggests that the 3,4-difluoro substitution pattern in this compound could influence its interaction with the sEH active site.

Table 3: Human sEH Inhibitory Activity of Representative Piperidine-Derived Amide Inhibitors

| Compound | Key Structural Feature | sEH IC₅₀ (nM) |

| Lead Compound 3 | Phenylacetamide derivative | 85 |

| Analog 3a | 4-Methyl-phenylacetamide derivative | 3882 |

| Analog 3b | 4-Fluoro-phenylacetamide derivative | 1461 |

| Analog 3f | Perdeuterated phenylacetamide derivative | 85 |

| Chromen-2-amide 7 | Benzyl piperidine amide | 1750 |

Note: The data in this table is compiled from studies on various piperidine-derived amide inhibitors to illustrate their potential as sEH inhibitors. nih.govacgpubs.org The specific activity of this compound derivatives would require direct experimental evaluation.

Investigation of Other Enzymatic Targets

The versatility of the piperidine scaffold allows for its incorporation into a wide array of molecules targeting various enzymatic systems beyond those previously discussed. In silico and in vitro studies have predicted and confirmed that piperidine derivatives can interact with a diverse range of enzymes, highlighting the broad potential of this chemical class in drug discovery. clinmedkaz.orgresearchgate.net

Notable enzymatic targets for piperidine derivatives include:

Monoamine Oxidase (MAO): Piperine, a natural product containing a piperidine ring, and its synthetic derivatives have been shown to inhibit both MAO-A and MAO-B. nih.govacs.org The inhibitory activity and selectivity are highly dependent on the substituents on the piperidine ring and the nature of the linker to other aromatic moieties. acs.org

α-Glucosidase: This enzyme is a target for the management of type 2 diabetes. Dihydrofuro[3,2-b]piperidine derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with some compounds exhibiting significantly stronger inhibition than the clinical drug acarbose. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in the symptomatic treatment of Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features a piperidine core. Novel piperidine derivatives continue to be explored as single or dual inhibitors of these enzymes. encyclopedia.pub

Farnesyltransferase (FTase): Piperidine derivatives have been discovered as potent inhibitors of FTase, an enzyme involved in post-translational modification of proteins implicated in cancer. Optimization of a lead compound from a combinatorial library resulted in an inhibitor with an IC₅₀ of 1.9 nM. acs.org

Antimicrobial and Antifungal Activity Assessment

The piperidine nucleus is a common structural motif in a variety of compounds exhibiting antimicrobial and antifungal properties. biointerfaceresearch.comresearchgate.net The introduction of a difluorophenyl group, as in this compound, can potentially enhance this activity due to the known effects of fluorine substitution on lipophilicity and electronic properties, which can influence cell membrane permeability and target interaction.

Studies on various piperidine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For example, certain synthetic piperidine derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The level of activity is often dependent on the other substituents attached to the piperidine ring.

In the realm of antifungal research, piperidine-based compounds have also shown considerable promise. Derivatives have been tested against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. researchgate.netontosight.aiacademicjournals.org For instance, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one displayed significant antifungal activity against Aspergillus species. ontosight.ai While some piperidine derivatives show broad-spectrum antifungal effects, others may have a more limited range of activity. academicjournals.org The minimal inhibitory concentration (MIC) values for these compounds can vary widely, from the low micrograms per milliliter to higher concentrations, depending on the specific derivative and the microbial strain being tested. nih.gov

Although specific antimicrobial and antifungal data for this compound are not extensively detailed, the collective findings for related halogenated phenylpiperidine derivatives suggest that this compound class is a promising area for the development of new antimicrobial and antifungal agents.

Table 4: Antimicrobial Activity of Representative Piperidine Derivatives

| Compound Type | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 9 ± 1.41 (at 20 µL) | Not Reported |

| Staphylococcus aureus | 22 ± 4.32 (at 20 µL) | Not Reported | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 12 ± 0 (at 20 µL) | Not Reported |

| Staphylococcus aureus | 24 ± 3.26 (at 20 µL) | Not Reported | |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Bacillus subtilis | Not Reported | 0.75 |

| Escherichia coli | Not Reported | 1.5 | |

| Staphylococcus aureus | Not Reported | 1.5 |

Note: This table includes data from various studies on different piperidine derivatives to illustrate their antimicrobial potential. biointerfaceresearch.comacademicjournals.org The activity of this compound derivatives would need to be determined experimentally.

Table 5: Antifungal Activity of Representative Piperidine and Piperazine Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | 32-512 |

| 1-(4-nitrophenyl)piperazine derivatives | Fusarium avenaceum | 14.2 (µM) |

| N-Alkyl-N-piperidinium chlorides | Candida albicans | >31.3 |

| Cryptococcus neoformans | >31.3 |

Note: This table presents a range of antifungal activities for various piperidine and piperazine derivatives against different fungal species. researchgate.netnih.govnih.gov The specific MIC values for this compound derivatives would need to be established through dedicated testing.

Antibacterial Efficacy and Mechanistic Studies

Derivatives of piperidine are recognized for their potential as antibacterial agents. biointerfaceresearch.comresearchgate.net Research into 2,6-disubstituted piperidine-4-one derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

One area of significant interest is the development of compounds effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). In silico studies on (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime derivatives have identified promising candidates for combating MRSA. researchgate.net Compound 5k , (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime, showed strong binding affinity to MRSA-associated proteins in computational models. researchgate.net

While direct studies on the antibacterial mechanisms of this compound are limited, the general mechanisms for piperidine derivatives involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the difluorophenyl group may enhance the ability of these compounds to penetrate bacterial membranes and interact with intracellular targets.

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Target Bacteria | Activity | Reference |

| 2,6-disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | High efficacy | researchgate.net |

| (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime (5k) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitor (in silico) | researchgate.net |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC: 32-512 µg/ml | nih.gov |

Antifungal Spectrum and Potency

The antifungal potential of piperidine derivatives has been extensively investigated, particularly in the context of azole antifungals. nih.govnih.gov The presence of a 2,4-difluorophenyl group is a common feature in many potent antifungal agents. nih.gov For instance, (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol has been studied for the treatment of onychomycosis. nih.gov

Structure-activity relationship (SAR) studies have shown that 2,4-difluorophenyl derivatives are generally more active than their dichlorophenyl counterparts. nih.gov The antifungal activity of these compounds is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Some 2,6-disubstituted piperidine-4-one derivatives have shown significant activity against Candida albicans, a common human fungal pathogen. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected Piperidine and Piperazine Derivatives

| Compound/Derivative Class | Fungal Species | Activity | Reference |

| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1- biointerfaceresearch.comresearchgate.netnih.gov-triazol-1-yl-butan-2-ol | Candida spp. | Significant activity | nih.gov |

| 2,4-difluorophenyl derivatives | C. albicans, C. krusei, C. parapsilosis | More active than dichlorophenyl derivatives | nih.gov |

| 2,6-disubstituted piperidine-4-one derivatives | Candida albicans | Promising activity | researchgate.net |

Antiviral Properties

The piperidine scaffold is a key component in a number of antiviral agents. derpharmachemica.com Research into new derivatives is ongoing, with a focus on a range of viral targets. nih.gov For example, hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines have been synthesized and tested for their antiviral activity. nih.gov

Studies have shown that some piperidine derivatives are effective against the influenza A/H1N1 virus in vitro. nih.gov In the search for treatments for severe acute respiratory syndrome-corona virus (SARS-CoV), chromone (B188151) derivatives featuring a piperazinylphenyl group have been synthesized. nih.gov Specifically, 2-(3-amino-4-piperazinylphenyl)-chromones demonstrated selective antiviral activity against SARS-CoV. nih.gov

The mechanism of antiviral action for these compounds can vary, but may involve interference with viral entry, replication, or release from host cells. The specific contributions of the this compound moiety to antiviral activity are an area for further investigation.

Neuroprotective and Neuropharmacological Effects

Piperidine derivatives have been explored for their potential to protect neurons from damage in various models of neurodegenerative diseases. dntb.gov.uanih.govnih.govfrontiersin.orgucm.es Phenylenediamine derivatives have demonstrated neuroprotective effects against oxidative glutamate (B1630785) toxicity in HT22 neuronal cells at nanomolar concentrations, independent of their antioxidant activity. nih.gov

New families of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines have been developed as multitarget ligands with antioxidant and anti-inflammatory properties for the potential treatment of Alzheimer's disease. nih.govucm.es These compounds have shown the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, in addition to demonstrating a neuroprotective profile in in vitro models of neurodegeneration. nih.govucm.es

The neuropharmacological effects of piperidine derivatives often involve the modulation of key neurotransmitter systems. nih.govmdpi.comnih.gov For instance, certain piperidine derivatives act as partial agonists at both 5-HT2A and dopamine D2 receptors. wikipedia.org The 5-HT2A receptor, a G protein-coupled receptor, is a primary target for many antipsychotic drugs and plays a role in neuronal excitation. wikipedia.org

A novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists has been discovered. nih.govchemrxiv.org One compound in this series displayed exceptional binding affinity for the D4 receptor and high selectivity over other dopamine receptor subtypes. nih.govchemrxiv.org Such compounds are valuable tools for investigating D4 receptor signaling in models of neurological disorders. nih.govchemrxiv.org

The striatum is a key site for the behavioral and neurobiological adaptations that mediate addiction, with medium spiny projection neurons forming two major efferent pathways: the direct and indirect pathways. nih.gov The modulation of these pathways by novel compounds can have significant effects on behavior. nih.gov

Anticancer and Antiproliferative Research

The piperidine nucleus is a common feature in many anticancer agents. researchgate.net Derivatives of piperidine have shown promise in inhibiting the growth of various cancer cell lines. nih.govmdpi.commdpi.comnih.govnih.govnih.govnih.gov

For example, (3E,5E)-3,5-Bis-(3,4-difluorobenzylidene)-piperidine-4-one, a curcuminoid analog, has demonstrated potent antiproliferative activities against pancreatic carcinoma cells, with IC50 values in the low nanomolar range. nih.gov The N-acryloyl derivative of this compound also showed high activity. nih.gov Mechanistically, these compounds can induce apoptosis through the activation of caspase-3, suppression of anti-apoptotic proteins like BCL2 and BCL-XL, and increased PARP cleavage. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity. mdpi.com Derivatives containing a 1-bis(4-fluorophenyl)methyl piperazine moiety showed outstanding potency, particularly against non-small cell lung cancer cell lines. mdpi.com

Table 3: Anticancer and Antiproliferative Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Mechanism | Reference |

| (3E,5E)-3,5-Bis-(3,4-difluorobenzylidene)-piperidine-4-one | Pancreatic carcinoma | Potent antiproliferative activity (low nM IC50), apoptosis induction | nih.gov |

| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | Non-small cell lung cancer (HOP-92) | High potency (GI50 = 1.35 µM) | mdpi.com |

| Pyrimidine derivatives with a 4-piperidine moiety | Various cancer cell lines | Antiproliferative activity | nih.gov |

Antioxidant Capacity Investigations

The antioxidant potential of piperidine-containing compounds is a significant area of research. innovareacademics.inresearchgate.net The evaluation of these derivatives typically involves a battery of in vitro assays to determine their ability to scavenge free radicals and counteract oxidative stress. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the CUPRAC (Cupric Reducing Antioxidant Capacity) method. nwmedj.orgnih.gov

In Vitro Pharmacological Characterization Methodologies

A thorough in vitro characterization is essential to understand the mechanism of action and target engagement of this compound derivatives. This involves a suite of assays to determine binding affinity, functional activity, and enzyme inhibition.

Radioligand binding assays are a cornerstone for characterizing the interaction between a compound and its molecular target, such as a G-protein coupled receptor (GPCR). sygnaturediscovery.com These assays are widely used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. sygnaturediscovery.comnih.gov

For derivatives of this compound, these assays have been crucial in establishing their profile as potent receptor antagonists. In studies characterizing novel antagonists for the Dopamine D4 receptor (D4R), competition binding assays were employed. chemrxiv.orgresearchgate.net Researchers utilized cell membranes expressing the target receptor and a specific radioligand to quantify the binding affinity of the newly synthesized compounds. chemrxiv.orgresearchgate.netnih.gov

The results from these studies highlight the impact of the 3,4-difluorophenyl substitution. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the compound with a 3,4-difluorophenyl group (referred to as 8b ) was identified as the most potent in its series, with a Ki value of 5.5 nM for the D4 receptor. researchgate.net Similarly, another analog featuring the 3,4-difluorophenyl moiety (9cc ) also demonstrated excellent binding with a Ki of 2.6 nM. chemrxiv.orgresearchgate.net These assays can distinguish competitive from non-competitive binders and, through time-course studies, can also help determine association (kon) and dissociation (koff) rate constants. sygnaturediscovery.com

Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of Selected Piperidine Derivatives This is an interactive table. You can sort and filter the data.

| Compound ID | Substitution Pattern | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|---|

| 8b | 4,4-difluoro-3-(3,4-difluorophenoxy methyl)piperidine derivative | D4R | 5.5 | researchgate.net |

| 9cc | 4,4-difluoro-3-((6-chloroimidazo[1,2-b]pyridazin-2-yl)oxy)methyl)piperidine with 3,4-difluorophenyl group | D4R | 2.6 | researchgate.net |

| 7b | 3,3-difluoro-5-(3,4-difluorophenoxy methyl)piperidine derivative | D4R | 140-320 | chemrxiv.orgresearchgate.net |

| 8c | 4,4-difluoro-3-(3-methylphenoxy )methyl)piperidine derivative | D4R | 13 | researchgate.net |

| 8e | 4,4-difluoro-3-(phenoxy )methyl)piperidine derivative | D4R | 27 | researchgate.net |

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following receptor activation or inhibition. Dopamine D2-like receptors (D2, D3, D4) typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. uni-regensburg.de Therefore, a common functional assay for D2-like receptor ligands involves measuring changes in cAMP synthesis. uni-regensburg.de

While the prompt mentions [3H]-inositol phosphate (B84403) accumulation, which is a measure of Gαq protein activation, the primary pathway for D2-like receptors is Gαi/o-mediated AC inhibition. uni-regensburg.de Therefore, assays measuring cAMP levels or downstream signaling events are more conventional for this target class. The exceptional selectivity of certain difluoropiperidine compounds makes them valuable tools for investigating D4 receptor signaling in cellular models. nih.govresearchgate.net

The inhibitory activity of piperidine derivatives against various enzymes is another key aspect of their pharmacological evaluation. nih.govnih.gov These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

For instance, different series of piperidine derivatives have been evaluated for their dual inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov In one study, novel piperidine-containing hydrazone derivatives showed potent AChE inhibition, with some compounds exhibiting lower IC₅₀ values than the standard drug Donepezil. nih.gov Another area of investigation is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, making it a target for antimicrobial and anticancer therapies. nih.gov A series of 4-piperidine-based thiosemicarbazones were shown to be potent DHFR inhibitors, with IC₅₀ values in the micromolar range. nih.gov The specific activity of this compound derivatives would be determined using similar targeted enzyme assays relevant to their intended therapeutic application.

Table 2: Enzyme Inhibition Data for Representative Piperidine Derivatives This is an interactive table. You can sort and filter the data.

| Compound Series | Target Enzyme | Activity Range (IC₅₀) | Notes | Reference |

|---|---|---|---|---|

| Hydrazone Derivatives | Acetylcholinesterase (AChE) | 14.1 - 49.7 µM | Some derivatives more potent than Donepezil | nih.gov |

| Hydrazone Derivatives | Butyrylcholinesterase (BChE) | 13.5 - 52.2 µM | Compound N6 showed the highest inhibition | nih.gov |

| Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.7 - 47.3 µM | Potent inhibition observed across the series | nih.gov |

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.gov This automated approach is crucial in modern drug discovery for exploring vast chemical space efficiently. nih.gov HTS can be applied to various assay formats, including binding and functional assays.

For ion channels, a target class for some piperidine derivatives, fluorescence-based thallium flux assays have been developed for HTS. nih.gov This method uses a fluorescent dye to detect the movement of thallium ions (which mimic potassium ions) through the channel, providing a measure of channel activity. nih.gov For GPCRs like the dopamine receptors, HTS campaigns often employ radioligand binding assays or cell-based functional assays miniaturized into microplate formats to screen thousands of compounds. sygnaturediscovery.com The discovery of novel this compound scaffolds can be significantly accelerated by screening diverse chemical libraries using such HTS approaches to identify compounds that interact with the target of interest. mdpi.com

Preclinical In Vivo Pharmacological Models

For piperidine derivatives, a variety of animal models, most commonly rats and mice, are used depending on the therapeutic target. nih.gov For example, derivatives have been evaluated in rat models for anti-inflammatory and stomach ulcer prevention activities. nih.gov In the context of CNS disorders, specific models are employed. For the D4 receptor antagonist candidates, their potential efficacy would be tested in models relevant to conditions like L-DOPA-induced dyskinesias, a side effect of Parkinson's disease treatment. chemrxiv.orgnih.gov These models are critical for establishing proof-of-concept and for selecting candidates for further development.

Efficacy in Animal Models of Disease (e.g., neuropathic pain, malaria, migraine)

The therapeutic potential of this compound derivatives has been suggested through their structural similarities to compounds that have shown efficacy in various animal models of disease. While direct studies on this compound for neuropathic pain and migraine are not extensively available in the public domain, research on analogous phenylpiperidine structures provides valuable insights.

Neuropathic Pain:

Derivatives of phenylpiperidine are a well-established class of compounds for treating pain. For instance, fentanyl and its analogues, which are phenylpiperidine derivatives, are potent opioid receptor agonists used for managing acute and chronic pain. painphysicianjournal.comnih.gov Their mechanism involves acting as agonists at the mu-opioid receptor in the dorsal horn of the spinal cord, which inhibits the ascending pain pathways. painphysicianjournal.comnih.gov While opioids are generally effective for neuropathic pain, their use is often considered a third-line treatment due to potential side effects. mdpi.comclinicaltrials.gov The development of novel phenylpiperidine derivatives aims to enhance efficacy while improving the safety profile. mdpi.com

Animal models are crucial for screening new chemical entities for efficacy in neuropathic pain. nih.gov Commonly used models include surgically induced neuropathies like chronic constriction injury (CCI), partial sciatic nerve ligation (pSNL), and spinal nerve ligation (SNL). nih.gov Chemically induced models, such as paclitaxel-induced peripheral neuropathic pain (PIPNP), are also widely employed to mimic the pain experienced by patients undergoing chemotherapy. nih.gov

Malaria:

The search for new antimalarial agents has led to the investigation of various heterocyclic compounds, including piperidine derivatives. In one study, a series of 1,4-disubstituted piperidine derivatives were synthesized and evaluated for their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several of these compounds demonstrated potent antimalarial activity in the nanomolar range. nih.gov

Specifically, compounds 12a , 12d , and 13b from this series showed significant activity against P. falciparum strains. nih.gov Another study on aryl piperazine and pyrrolidine (B122466) derivatives showed that while some compounds had potent in vitro antiplasmodial activity, their in vivo effect in a Plasmodium berghei infected mouse model was weak, with the most active compound inhibiting parasite growth by only 35% at a dose of 10 mg/kg/day. nih.govjohnshopkins.edu This highlights the importance of in vivo testing to determine the true therapeutic potential of these compounds.

| Compound | Target/Strain | IC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI) | Reference |

| 12a | P. falciparum W2 | 11.06 | >100 | >9.0 | nih.gov |

| 12d | P. falciparum 3D7 | 13.64 | >100 | >7.3 | nih.gov |

| 13b | P. falciparum 3D7 | 4.19 | 112 | 26.7 | nih.gov |

| 13b | P. falciparum W2 | 13.30 | 112 | 8.4 | nih.gov |

| Chloroquine | P. falciparum 3D7 | 22.38 | 37.56 | 1.7 | nih.gov |

| Chloroquine | P. falciparum W2 | 134.12 | 37.56 | 0.3 | nih.gov |

Migraine:

The treatment of migraine has seen significant advancements with the development of new drug classes. webmd.comdrugs.commigraineagain.comcedars-sinai.orgnih.gov While direct evidence for this compound in migraine is lacking, related structures have been explored. For instance, some piperidine derivatives have been investigated for their activity at serotonin receptors, which are key targets in migraine therapy. webmd.com

Animal models of migraine often involve inducing migraine-like symptoms, such as dural plasma protein extravasation or the expression of c-fos in the trigeminal nucleus caudalis, to test the efficacy of new treatments. researchgate.net

Pharmacodynamic Evaluation in Relevant Animal Systems